3-amino-2-(azepane-1-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one
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Overview
Description
The compound contains several functional groups including an amino group, a carbonyl group, a methoxy group, and a thienoquinolinone structure. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized from precursors through various organic reactions. For example, semi-synthetic triterpenoids with an amino-substituted seven-membered A-ring (azepano-ring) can be synthesized from triterpenic oximes through a Beckmann type rearrangement followed by a reduction of the lactame fragment .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a heterocyclic ring system. The presence of nitrogen in the azepane ring and the thienoquinolinone structure could potentially influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the carbonyl group could undergo addition reactions, and the aromatic ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an amino group could make the compound basic, and the presence of a carbonyl group could make it polar .Scientific Research Applications
Synthesis and Structural Analysis
The compound and its analogs are synthesized through various chemical reactions, including cyclocondensation and condensation with different aldehydes and ketones. Lipson et al. (2006) demonstrated the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones by condensing 3-amino-5-methylpyrazole with 2-arylmethylidene-5,5-dimethylcyclohexane-1,3-diones, providing a foundation for creating similar compounds. The synthesis process often involves intermediates that lead to the final structure, highlighting the compound's complex chemical nature and the versatility of its synthesis pathways (Lipson, Shirobokova, Shishkin, & Shishkina, 2006).
Chemical Properties and Reactions
The chemical properties of such compounds are characterized by their ability to form various derivatives through reactions with different reagents. For instance, the reaction of similar compounds with donor-acceptor cyclopropanes mediated by SnCl4 showcases the potential for creating a range of nitrogen heterocyclic compounds. This method can synthesize hexahydropyrrolo[3,2-c]quinolinone derivatives, indicating the compound's flexibility in forming biologically active molecules (Porashar, Biswas, Sahu, Chutia, & Saikia, 2022).
Potential Applications in Material Science
The structural and optical properties of derivatives of similar compounds, such as 4H-pyrano[3,2-c]quinoline derivatives, have been studied for their applications in material science. Zeyada, El-Nahass, and El-Shabaan (2016) explored these properties in thin films, revealing that the compounds could be used in various technological applications due to their interesting photophysical properties. The findings suggest potential uses in optoelectronics and photonics, where the unique optical characteristics of these compounds can be exploited (Zeyada, El-Nahass, & El-Shabaan, 2016).
Biomedical Research Implications
In the context of biomedical research, compounds with similar structures have been synthesized and evaluated for their biological activities. For instance, Kantevari et al. (2011) synthesized novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, showcasing their potential in antimycobacterial activity. This highlights the possibility of the compound and its derivatives being explored for therapeutic applications, particularly in treating infections caused by Mycobacterium tuberculosis (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).
Future Directions
Properties
IUPAC Name |
3-amino-2-(azepane-1-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3S/c1-27(2)14-18-21(19(31)15-27)20(16-8-10-17(33-3)11-9-16)22-23(28)24(34-25(22)29-18)26(32)30-12-6-4-5-7-13-30/h8-11H,4-7,12-15,28H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTASCDWWLCZSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)N4CCCCCC4)N)C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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